molecular formula C14H11FO2S B6401970 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% CAS No. 1261969-10-1

6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95%

Cat. No. B6401970
CAS RN: 1261969-10-1
M. Wt: 262.30 g/mol
InChI Key: CRADQRMJMSGENP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(2-methylthiophenyl)benzoic acid (6-FMTB) is an organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and agrochemicals. 6-FMTB is an important building block in the synthesis of many pharmaceuticals, as it is a key starting material in the synthesis of fluorinated molecules. It is also used as a reagent in the synthesis of fluorinated heterocycles, such as thiophenes and thiazoles.

Scientific Research Applications

6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of a wide range of pharmaceuticals, dyes, agrochemicals, and other compounds. It has also been used as a reagent in the synthesis of fluorinated heterocycles. Additionally, it has been used in the synthesis of a variety of compounds, including fluoroalkyl esters, fluoroalkyl amines, and fluoroalkyl thiols.

Mechanism of Action

6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% is an important intermediate in the synthesis of a variety of compounds, including drugs, dyes, and agrochemicals. The compound acts as a nucleophile, attacking the electrophilic carbon of the fluoroacetic acid to form a covalent bond. This reaction is facilitated by the presence of sodium bicarbonate, which acts as a buffer and prevents the formation of undesirable side-products.
Biochemical and Physiological Effects
6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used as a reagent in the synthesis of a wide range of pharmaceuticals, dyes, agrochemicals, and other compounds. Additionally, it has been used in the synthesis of a variety of compounds, including fluoroalkyl esters, fluoroalkyl amines, and fluoroalkyl thiols.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% in lab experiments is its availability and low cost. It is readily available from chemical suppliers, and is relatively inexpensive compared to other compounds used in the synthesis of pharmaceuticals and other compounds. Additionally, it is a relatively stable compound, and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% in lab experiments. It is a highly reactive compound, and should be handled with care. Additionally, the reaction of fluoroacetic acid with 2-methylthiophenol yields 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% as the main product, with small amounts of other by-products. As such, the reaction should be carefully monitored to ensure that the desired product is obtained.

Future Directions

There are a number of potential future directions for the use of 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% in scientific research. It could be used in the synthesis of a variety of compounds, including fluoroalkyl esters, fluoroalkyl amines, and fluoroalkyl thiols. Additionally, it could be used in the synthesis of a variety of pharmaceuticals, dyes, agrochemicals, and other compounds. Furthermore, it could be used as a reagent in the synthesis of fluorinated heterocycles, such as thiophenes and thiazoles. Finally, it could be used in biochemical and physiological studies, as it is a relatively stable compound that can be stored for long periods of time without significant degradation.

Synthesis Methods

6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% can be synthesized by the reaction of 2-methylthiophenol with fluoroacetic acid in the presence of sodium bicarbonate. The reaction of fluoroacetic acid with 2-methylthiophenol yields 6-Fluoro-2-(2-methylthiophenyl)benzoic acid, 95% as the main product, with small amounts of other by-products. The reaction is carried out in aqueous media at room temperature.

properties

IUPAC Name

2-fluoro-6-(2-methylsulfanylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c1-18-12-8-3-2-5-9(12)10-6-4-7-11(15)13(10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRADQRMJMSGENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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